molecular formula C22H21BrO8 B2971969 2-Methoxyethyl 6-bromo-5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 384360-93-4

2-Methoxyethyl 6-bromo-5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2971969
CAS No.: 384360-93-4
M. Wt: 493.306
InChI Key: AXSKDEZMDMMBRM-UHFFFAOYSA-N
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Description

2-Methoxyethyl 6-bromo-5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class. This compound is characterized by its unique structure, which includes a benzofuran core substituted with various functional groups such as bromine, methoxy, and carboxylate. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 6-bromo-5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate alkyne or alkene.

    Esterification: The carboxylate group can be introduced through an esterification reaction involving the corresponding carboxylic acid and methoxyethanol in the presence of a catalyst such as sulfuric acid.

    Benzoylation: The 3,4-dimethoxybenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 6-bromo-5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) for catalytic hydrogenation

    Substitution: Sodium azide (NaN3), sodium methoxide (NaOMe)

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of the corresponding hydrogen-substituted compound

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

2-Methoxyethyl 6-bromo-5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 6-bromo-5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethyl 6-chloro-5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
  • 2-Methoxyethyl 6-fluoro-5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
  • 2-Methoxyethyl 6-iodo-5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Uniqueness

The uniqueness of 2-Methoxyethyl 6-bromo-5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 6-position, along with the methoxy and carboxylate groups, differentiates it from other similar compounds and may result in unique interactions with molecular targets.

Properties

IUPAC Name

2-methoxyethyl 6-bromo-5-(3,4-dimethoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrO8/c1-12-20(22(25)29-8-7-26-2)14-10-18(15(23)11-17(14)30-12)31-21(24)13-5-6-16(27-3)19(9-13)28-4/h5-6,9-11H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSKDEZMDMMBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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